Cas no 2172011-86-6 (2-(3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutaneamido}cyclopentyl)acetic acid)

2172011-86-6 structure
Productnaam:2-(3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutaneamido}cyclopentyl)acetic acid
2-(3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutaneamido}cyclopentyl)acetic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 2-(3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutaneamido}cyclopentyl)acetic acid
- 2172011-86-6
- 2-(3-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}cyclopentyl)acetic acid
- EN300-1502171
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- Inchi: 1S/C28H32N2O5/c31-25(32)15-18-10-11-19(14-18)30-26(33)28(12-5-13-28)17-29-27(34)35-16-24-22-8-3-1-6-20(22)21-7-2-4-9-23(21)24/h1-4,6-9,18-19,24H,5,10-17H2,(H,29,34)(H,30,33)(H,31,32)
- InChI-sleutel: HIGCUYGSKCSWHL-UHFFFAOYSA-N
- LACHT: O=C(C1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CCC1)NC1CCC(CC(=O)O)C1
Berekende eigenschappen
- Exacte massa: 476.23112213g/mol
- Monoisotopische massa: 476.23112213g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 9
- Complexiteit: 774
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 105Ų
- XLogP3: 3.9
2-(3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutaneamido}cyclopentyl)acetic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1502171-500mg |
2-(3-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}cyclopentyl)acetic acid |
2172011-86-6 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1502171-2500mg |
2-(3-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}cyclopentyl)acetic acid |
2172011-86-6 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1502171-0.25g |
2-(3-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}cyclopentyl)acetic acid |
2172011-86-6 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1502171-5.0g |
2-(3-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}cyclopentyl)acetic acid |
2172011-86-6 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1502171-1.0g |
2-(3-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}cyclopentyl)acetic acid |
2172011-86-6 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1502171-2.5g |
2-(3-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}cyclopentyl)acetic acid |
2172011-86-6 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1502171-1000mg |
2-(3-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}cyclopentyl)acetic acid |
2172011-86-6 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1502171-0.05g |
2-(3-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}cyclopentyl)acetic acid |
2172011-86-6 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1502171-50mg |
2-(3-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}cyclopentyl)acetic acid |
2172011-86-6 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1502171-0.5g |
2-(3-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}cyclopentyl)acetic acid |
2172011-86-6 | 0.5g |
$3233.0 | 2023-06-05 |
2-(3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutaneamido}cyclopentyl)acetic acid Gerelateerde literatuur
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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